

Selumetinib empty stomach administration food effect

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Compound Focus: Selumetinib

CAS No.: 606143-52-6

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Current Administration Guidelines

The following table summarizes the evolution of **selumetinib** administration recommendations based on food effect studies:

Population / Context	Previous Recommendation	Current / Revised Recommendation	Key Supporting Evidence
General (NF1-PN)	Administer twice daily on an empty stomach (fast 2 hours before and 1 hour after) [1]	Can be administered with or without food (including low-fat meals) [1] [2] [3]	FDA/EMA label update based on study in adolescents with NF1-PN showing no clinically relevant impact on exposure or GI tolerability with low-fat meals [1] [2].
Study Protocols (Legacy)	Administer in a fasted state to minimize variability [4]	For legacy study designs, refer to specific protocol. New studies can consider the revised label.	Phase I study in adults with solid tumors showed a high-fat meal reduced C~max~ by 62% and delayed absorption [4].

Critical Safety Interaction: Regardless of food, **grapefruit and grapefruit juice are contraindicated**. Grapefruit can increase **selumetinib** blood levels, elevating the risk and/or severity of serious side effects like diarrhea, colitis, skin rashes, cardiomyopathy, and ocular toxicity [5] [3].

Quantitative Food Effect Data

The table below summarizes key pharmacokinetic (PK) parameters from food-effect studies, providing the quantitative basis for administration guidelines.

Study & Population	Meal Type	Impact on Selumetinib PK (vs. Fasted)
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| **Adolescents with NF1-PN (2024)** [1] [2] | Low-fat meal | • **AUC_{0-12,ss}**: No significant difference (not clinically relevant) • **GI Tolerability:** Comparable || **Population PK Analysis (2024)** [6] | Low-fat meal | • **AUC_{GM} Ratio:** 76.9% (90% CI lower bound: 73.3%) || High-fat meal | • **AUC_{GM} Ratio:** 79.3% (90% CI lower bound: 76.3%) || **Adults with Solid Tumors (2011)** [4] [7] | High-fat meal | • **C_{max}**: ↓ 62% (GMR 0.38) • **AUC:** ↓ 19% (GMR 0.81) • **t_{max}**: Delayed by ~2.5 hours |

Abbreviations: AUC_{0-12,ss}: Area Under the Concentration-time curve over 12 hours at steady state; C_{max}: maximum observed plasma peak drug concentration; t_{max}: time to reach C_{max}; GMR: Geometric Mean Ratio; GM: Geometric Mean; CI: Confidence Interval.

Detailed Experimental Protocols

For researchers designing or interpreting food-effect studies, the methodologies from key clinical trials are detailed below.

1. Protocol: Effect of a Low-Fat Meal in Adolescents with NF1-PN [1] [2] [8]

- **Study Design:** Phase I, single-arm, sequential period study.
- **Population:** Adolescents (aged ≥12 to <18 years) with NF1 and inoperable plexiform neurofibromas (PN).
- **Intervention:**
 - **Treatment Period 1 (T1 - Fed):** Participants took 25 mg/m² **selumetinib** twice daily with a **low-fat meal** (approx. 500 calories, <15 g fat) for 28 days.

- **Washout Period:** 7 days (extendable to 21 days if GI AEs persisted).
- **Treatment Period 2 (T2 - Fasted):** Participants took the same dose in a **fasted state** (no food 2 hours before and 1 hour after) for 28 days.
- **Primary Objectives:**
 - Compare steady-state exposure (AUC_{0-12,ss}) of **selumetinib** between T1 and T2.
 - Compare gastrointestinal (GI) tolerability (incidence of GI AEs) between T1 and T2.
- **Key Assessments:** Intensive PK sampling for AUC calculation, monitoring and recording of all adverse events, with specific focus on GI events.

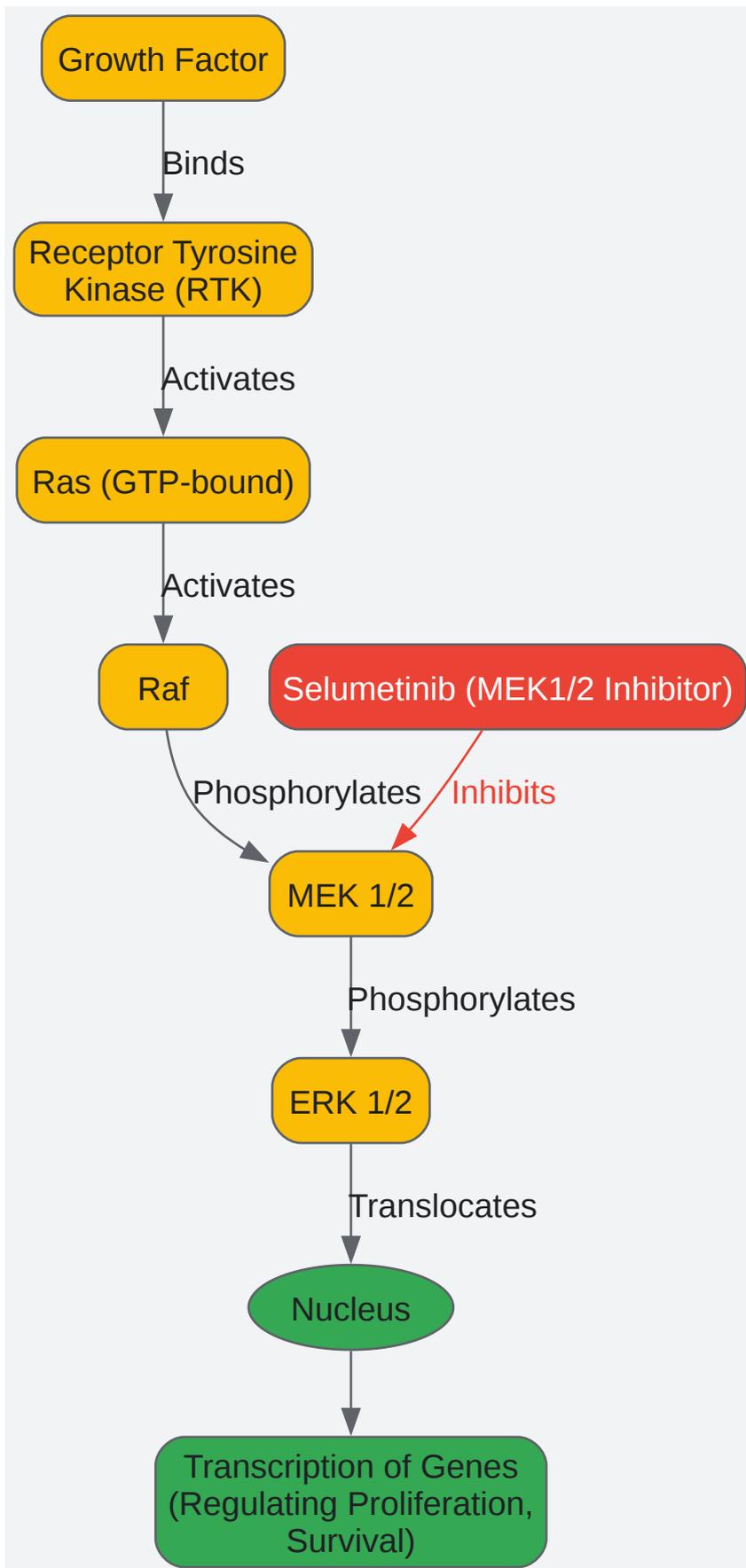
2. Protocol: Effect of a High-Fat Meal in Adults with Solid Tumors [4] [7]

- **Study Design:** Phase I, open-label, randomized crossover study.
- **Population:** Adult patients with advanced solid malignancies.
- **Intervention:**
 - **Sequence A:** A single 75 mg dose of **selumetinib** with a **high-fat breakfast** on Day 1, followed by a single 75 mg dose after a **minimum 10-hour fast** on Day 8.
 - **Sequence B:** The reverse order (fasted first, then fed).
- **Primary Objective:** Assess the effect of food on the rate (C_{max}, t_{max}) and extent (AUC) of **selumetinib** absorption after a single dose.
- **Key Assessments:** Comprehensive PK sampling on Days 1 and 8 to determine plasma concentrations of **selumetinib** and its active metabolite, N-desmethyl-**selumetinib**.

Selumetinib Mechanism of Action

Understanding the drug's target is fundamental for researchers. **Selumetinib** is a potent and highly selective allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1/2), key components of the RAS/RAF/MEK/ERK signaling pathway [9]. This pathway regulates critical cellular processes like proliferation and survival, and is often dysregulated in cancer.

The diagram below illustrates the signaling pathway and **selumetinib**'s site of action:



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To cite this document: Smolecule. [Selumetinib empty stomach administration food effect]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548774#selumetinib-empty-stomach-administration-food-effect>]

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